5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid
Overview
Description
5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid is a novel derivative of 5-aminosalicylic acid. This compound has garnered attention due to its potent anti-inflammatory and antioxidant properties. It has shown promising results in preclinical studies, particularly in the inhibition of myeloperoxidase, an enzyme involved in inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid typically involves the reaction of 5-aminosalicylic acid with a suitable acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds .
Scientific Research Applications
5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Its anti-inflammatory effects are being explored for potential therapeutic applications in conditions such as inflammatory bowel disease and arthritis.
Mechanism of Action
The anti-inflammatory action of 5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid is primarily due to its inhibition of myeloperoxidase, an enzyme that produces reactive oxygen species during inflammation. By inhibiting this enzyme, the compound reduces oxidative stress and inflammation. Additionally, its antioxidant properties help neutralize free radicals, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-aminosalicylic acid: The parent compound, known for its anti-inflammatory properties.
Sulfasalazine: A prodrug that is metabolized into 5-aminosalicylic acid and sulfapyridine, used in the treatment of inflammatory bowel disease.
Olsalazine: Another prodrug that releases 5-aminosalicylic acid in the colon.
Uniqueness
5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid stands out due to its enhanced anti-inflammatory and antioxidant properties compared to its parent compound, 5-aminosalicylic acid. Its ability to inhibit myeloperoxidase more effectively makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
5-[[(E)-3-carboxyprop-2-enoyl]amino]-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-8-2-1-6(5-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQRLALRSDOCPC-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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